Terbium oxalate decahydrate
Description
Significance of Rare Earth Oxalates in Materials Science Research
Rare earth oxalates are crucial, low-cost compounds in the technology of lanthanides. nih.govnih.gov Their low solubility makes them advantageous for synthesis using environmentally friendly solvents. nih.govresearchgate.netnih.gov This property is also beneficial for precipitating metal ions into crystalline material, which serves as a precursor for producing oxides. researchgate.net
The applications of rare earth oxalates are diverse, with their use in ion batteries, optical and magnetic materials, and industrial separation processes being a primary focus of research. nih.govresearchgate.netnih.gov Specifically, their potential in advanced functional materials is vast, including applications in organic light-emitting diodes, nonlinear optics, and as single-molecular magnets. researchgate.net Furthermore, the ability of lanthanide oxalates to be exfoliated into nanosheets opens up new possibilities for creating thin films and inkjet-printed layers through simple and economical methods. nih.govnih.govacs.org
Overview of Terbium(III) in Coordination Chemistry Contexts
Terbium(III) (Tb³⁺) is a lanthanide ion known for its distinctive luminescent properties, particularly its bright green emission. americanelements.comstanfordmaterials.com This characteristic makes it highly valuable in the development of phosphors for technologies like trichromatic lighting. americanelements.com In coordination chemistry, the Tb³⁺ ion can be encapsulated by various ligands to form stable complexes. publish.csiro.au The choice of ligand can significantly influence the photophysical properties of the resulting terbium(III) complex. tandfonline.com The coordination environment around the terbium ion in these complexes is a key area of study, as it dictates the efficiency of energy transfer and, consequently, the luminescence intensity. tandfonline.comfrontiersin.org
Scope of Research on Terbium Oxalate (B1200264) Decahydrate (B1171855) (Tb₂(C₂O₄)₃·10H₂O)
Terbium oxalate decahydrate, with the chemical formula Tb₂(C₂O₄)₃·10H₂O, is a specific hydrate (B1144303) of terbium(III) oxalate. wikipedia.orgfishersci.sethermofisher.com Research on this compound primarily focuses on its synthesis, structural characterization, and luminescent properties. researchgate.netdaneshyari.com It is recognized as a novel and efficient green-emitting phosphor. researchgate.net
Studies have explored various methods for its synthesis, including microwave-assisted co-precipitation and the use of hydro silica (B1680970) gel, to produce crystalline forms and nanocrystals. researchgate.netdaneshyari.com Characterization techniques such as X-ray diffraction are employed to confirm its structure. researchgate.net A significant area of investigation is its photoluminescence, including its excitation and emission spectra, which are crucial for its application in light-emitting devices. researchgate.net The thermal decomposition of this compound is also a subject of study, revealing a stepwise loss of water molecules followed by the decomposition of the anhydrous oxalate to form terbium oxides. wikipedia.orgfishersci.se
Detailed Research Findings on this compound
Synthesis and Structure
This compound can be synthesized through the reaction of a terbium(III) salt, such as terbium(III) chloride, with oxalic acid in an aqueous solution. wikipedia.org One method involves a microwave-assisted co-precipitation technique, which is a rapid process for producing nanocrystals. daneshyari.com The crystal structure of lanthanide oxalates, including the terbium variant, often exhibits a layered honeycomb arrangement with water molecules situated in cavities. nih.govresearchgate.netnih.gov Lighter lanthanides, which include terbium, typically form decahydrates. acs.org
Physical and Chemical Properties
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Chemical Formula | Tb₂(C₂O₄)₃·10H₂O |
| Molecular Weight | 762.06 g/mol thermofisher.comcymitquimica.com |
| Appearance | White solid/powder, appears green under UV light wikipedia.orgereztech.com |
| Solubility | Highly insoluble in water americanelements.comthermofisher.com |
This table is interactive. Users can sort and filter the data.
Thermal Decomposition
The thermal decomposition of this compound occurs in distinct stages. Initially, the ten water molecules are lost upon heating. This is followed by the decomposition of the anhydrous terbium(III) oxalate into terbium oxides, releasing carbon monoxide and carbon dioxide in the process. wikipedia.orgfishersci.se
A detailed thermogravimetric analysis reveals the following decomposition steps:
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| Loss of lattice water | 60–125 | Corresponds to 7 H₂O molecules | Loosely bound water molecules are released. |
| Loss of coordinated water | 125–400 | Corresponds to 3 H₂O molecules | Coordinated water molecules are released. |
| Decomposition of anhydrous oxalate | 400–700 | Corresponds to loss of CO and CO₂ | Formation of terbium oxide. |
This table is interactive and based on typical thermal analysis data.
Luminescent Properties
This compound is known for its strong green luminescence. researchgate.netstanfordmaterials.com The emission spectrum is characterized by several sharp peaks, with the most intense emission at approximately 543-544 nm, which corresponds to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. researchgate.netacs.org Other notable emission peaks occur at 488 nm (⁵D₄ → ⁷F₆), 583 nm (⁵D₄ → ⁷F₄), and 619 nm (⁵D₄ → ⁷F₃). acs.org The photoluminescence excitation spectrum shows multiple peaks from the deep UV to the visible region, making it compatible with commercially available LED sources. researchgate.net The decay time for the luminescence has been measured to be around 0.81-0.82 ms. researchgate.net
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H26O22Tb2 |
|---|---|
Molecular Weight |
768.11 g/mol |
IUPAC Name |
oxalic acid;terbium;decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Tb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |
InChI Key |
ZKMPJHKXJPRJBW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Tb].[Tb] |
Origin of Product |
United States |
Synthetic Methodologies for Terbium Oxalate Decahydrate
Controlled Reaction of Terbium(III) Precursors with Oxalic Acid in Aqueous Media
A straightforward and common method for synthesizing terbium oxalate (B1200264) decahydrate (B1171855) involves the direct reaction of a terbium(III) precursor, such as terbium(III) chloride or terbium(III) nitrate (B79036), with oxalic acid in an aqueous solution. wikipedia.org The reaction leads to the rapid formation of a white precipitate of terbium oxalate decahydrate.
The general chemical equation for this reaction is:
2 Tb³⁺(aq) + 3 C₂H₄O₂(aq) + 10 H₂O(l) → Tb₂(C₂O₄)₃·10H₂O(s) + 6 H⁺(aq)
Key parameters that can be controlled to influence the properties of the resulting precipitate include the concentration of the reactants, the reaction temperature, the pH of the solution, and the rate of addition of the precipitating agent. For instance, controlling the pH is crucial as the solubility of terbium oxalate is pH-dependent.
Table 1: Reactants for Controlled Precipitation of this compound
| Terbium(III) Precursor | Precipitating Agent |
|---|---|
| Terbium(III) chloride (TbCl₃) | Oxalic acid (H₂C₂O₄) |
Homogeneous Precipitation Approaches
Homogeneous precipitation offers a method for producing larger, more uniform, and easily filterable crystals compared to direct precipitation. windows.net In this approach, the precipitating agent (oxalate ions) is not added directly but is generated slowly and uniformly throughout the solution via a chemical reaction. nih.govacs.org This slow generation of the precipitant keeps the degree of supersaturation low, which favors crystal growth over nucleation, resulting in larger and more perfect crystals. nih.govacs.org
One common method for the homogeneous precipitation of lanthanide oxalates is the thermal decomposition of a precursor such as oxamic acid or the hydrolysis of urea (B33335). nih.govresearchgate.net For example, the thermal decomposition of oxamic acid slowly releases oxalate ions into the solution, leading to the gradual precipitation of the metal oxalate. nih.govacs.org The precipitation kinetics can be controlled by adjusting the temperature; for lanthanide oxalates, it has been observed that heavier lanthanides precipitate more slowly at the same temperature. nih.govacs.org
Another approach involves the hydrolysis of urea. researchgate.net The hydrolysis of urea at elevated temperatures gradually increases the pH of the solution, which can be used to control the precipitation of metal hydroxides or, in the presence of oxalate ions, metal oxalates. This method allows for a slow and controlled increase in the concentration of the precipitating species, leading to the formation of well-defined crystals. researchgate.net
Hydro(solvo)thermal Synthesis Routes
Hydro(solvo)thermal synthesis methods are carried out in a closed system, such as an autoclave, where the solvent is heated above its boiling point to generate high pressure. These conditions can facilitate the dissolution of reactants and the crystallization of products with specific morphologies and properties.
Microwave-Assisted Co-precipitation Method for Nanocrystal Synthesis
Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. bohrium.comarxiv.org In the context of this compound, a microwave-assisted co-precipitation method has been successfully employed to synthesize ultrafine nanocrystals with particle sizes in the sub-5 nm range. daneshyari.com This method involves the rapid heating of the precursor solution using microwave irradiation, which leads to uniform nucleation and crystal growth. daneshyari.comnih.gov
In a typical synthesis, an aqueous solution of a terbium(III) salt (e.g., Terbium Chloride hexahydrate) is mixed with a solution of oxalic acid. daneshyari.com The mixture is then subjected to microwave irradiation for a short period. The resulting terbium oxalate nanocrystals are then collected by centrifugation, washed, and dried. daneshyari.com The use of a solvent like ethylene (B1197577) glycol in conjunction with water can help in controlling the particle size and preventing agglomeration. daneshyari.com
Table 2: Typical Parameters for Microwave-Assisted Synthesis of Terbium Oxalate Nanocrystals daneshyari.com
| Parameter | Value |
|---|---|
| Terbium Precursor | 0.1 M Terbium chloride aqueous solution |
| Precipitating Agent | 0.15 M aqueous solution of oxalic acid |
| Solvent | Water and Ethylene glycol |
| Microwave Power | 700 W |
| Microwave Frequency | 2.45 GHz |
| Irradiation Time | 2 minutes (with intervals) |
Hydrothermal Conversion Mechanisms
For instance, studies on the hydrothermal conversion of thorium oxalate have shown that the formation of the oxide proceeds through the hydrolysis of the metal ion after the decomposition of the oxalate. nih.gov This process is highly dependent on temperature and pH. nih.gov Higher temperatures are generally required to overcome the stability of the oxalate precursor. nih.gov The mechanism likely involves the dissolution of the oxalate followed by the precipitation of the oxide. The morphology and crystallinity of the final oxide product can be controlled by varying the hydrothermal conditions such as temperature, reaction time, and the presence of mineralizers or surfactants.
Hydro Silica (B1680970) Gel Method for Crystalline Form Synthesis
Information specifically detailing the hydro silica gel method for the synthesis of this compound is not available in the reviewed literature. This method is a crystal growth technique where a gel, typically a silica gel, is used as a medium for the slow diffusion of reactants, leading to the formation of high-quality single crystals. The gel matrix controls the rate of reaction and nucleation, which can result in the growth of large, well-defined crystals that are difficult to obtain by other methods. While this technique has been used for various crystalline materials, its application to this compound is not documented in the provided search results.
Single Diffusion Gel Technique for Single Crystal Growth
The single diffusion gel technique is a well-established method for growing high-quality single crystals of sparingly soluble salts like this compound at ambient temperatures. ias.ac.inias.ac.in This method is particularly advantageous as it suppresses rapid nucleation, allowing for the slow and controlled growth of larger, more perfect crystals. ias.ac.inias.ac.in The process is valued for its simplicity and its ability to produce crystals with fewer non-equilibrium defects compared to those grown at high temperatures. ias.ac.in
The general setup involves a two-layer system, typically within a test tube. ias.ac.inmdpi.com One of the reactants is incorporated into a hydro-silica gel matrix. researchgate.net For the synthesis of rare earth oxalates, this is typically a gel impregnated with oxalic acid. ias.ac.inresearchgate.net After the gel has set, a solution containing the other reactant, in this case, a soluble terbium(III) salt such as terbium(III) nitrate or terbium(III) chloride, is carefully poured on top of the gel, forming a supernatant layer. mdpi.comresearchgate.net
The crystal growth is initiated by the slow diffusion of the terbium(III) ions from the supernatant into the gel matrix. mdpi.com Simultaneously, oxalate ions diffuse from the gel into the supernatant. This counter-diffusion process creates a zone within the gel where the concentrations of both ions reach a state of supersaturation, leading to the nucleation and subsequent growth of this compound crystals. The gel medium slows down the diffusion rate, which is crucial for limiting the number of nucleation sites and promoting the growth of a few large single crystals rather than a polycrystalline precipitate. ias.ac.in The crystals can be observed at all stages of their development within the transparent gel medium. ias.ac.in
Influence of Reaction Parameters on Synthesis Outcomes
Role of pH in Crystallization
The pH of the reaction medium is a critical parameter that significantly influences the crystallization of metal oxalates, affecting both the yield and the quality of the resulting crystals. For the crystallization of calcium oxalate, a compound chemically similar to terbium oxalate, the highest risk of crystallization, and thus the most favorable condition for precipitation, is observed in an acidic environment, specifically between pH 4.5 and 5.5. nih.govnih.gov At a pH below this range, the solubility of oxalate may increase, while at a higher pH (e.g., 6.5-7.5), there is an increased risk of forming other species like calcium phosphates. nih.gov
This principle is applicable to the gel growth of terbium oxalate, where the pH of the gel can determine the outcome of the synthesis. mdpi.com Minor variations in pH can have a substantial impact on the reaction. mdpi.com In studies on calcium oxalate crystallization, adjusting the initial pH of the solution directly impacts the type and number of crystals formed. For instance, in solutions with a starting pH of 5.80, calcium oxalate crystals are observed, whereas at higher pH values, calcium phosphate (B84403) formation becomes more prominent. ecmjournal.org Therefore, precise control of pH is essential for optimizing the synthesis of pure this compound crystals and avoiding the co-precipitation of hydroxides or other competing phases.
Table 1: Effect of pH on Calcium Oxalate Crystallization (Illustrative for Oxalate Systems) This table summarizes findings from studies on calcium oxalate to illustrate the general influence of pH on oxalate crystallization.
| pH Range | Observed Effect on Crystallization | Reference |
|---|---|---|
| 4.5 - 5.5 | Highest risk/rate of calcium oxalate crystallization. Optimal range for precipitation. | nih.govnih.gov |
| 5.8 | Formation of calcium oxalate crystals observed in synthetic solutions. | ecmjournal.org |
| 6.5 - 7.5 | Reduced calcium oxalate crystallization with a marked increase in calcium phosphate formation. | nih.gov |
Temperature and Pressure Effects on Crystal Growth
For solution-based and gel-based crystallization methods, temperature is a key factor that governs reaction kinetics and solubility. An increase in temperature generally enhances the rate of nucleation and crystal growth. whiterose.ac.uk However, for the growth of high-quality single crystals using the gel diffusion technique, experiments are typically conducted at a stable ambient temperature (e.g., 20 to 40 °C). ias.ac.in The primary goal is to ensure a slow, controlled diffusion process, and temperature fluctuations can disrupt this delicate equilibrium, potentially leading to uncontrolled precipitation and the formation of smaller, less perfect crystals. Growing crystals at lower, stable temperatures helps to minimize the concentration of non-equilibrium defects in the crystal lattice. ias.ac.in
Pressure is not a commonly manipulated variable in the synthesis of this compound via aqueous or gel methods. These syntheses are typically performed at atmospheric pressure. While changes in pressure can affect the solubility of gaseous reactants and byproducts in some systems, it has a negligible effect on the crystallization of inorganic salts like terbium oxalate from aqueous solutions under standard laboratory conditions. whiterose.ac.uk
Concentration of Reactants and Its Impact on Nucleation Density
The concentration of the reactants, namely the soluble terbium(III) salt and oxalic acid, directly determines the supersaturation of the solution, which is the primary driving force for nucleation. nih.govnih.gov The relationship between reactant concentration and nucleation density is fundamental to controlling the final crystal size and number.
A high concentration of reactants leads to a high level of supersaturation. nih.gov This condition significantly increases the rate of nucleation, resulting in the formation of a large number of crystal nuclei (high nucleation density). mdpi.com This often leads to a polycrystalline powder composed of many small crystals. Conversely, to grow large, well-defined single crystals, it is necessary to suppress the nucleation rate. ias.ac.in This is achieved by using lower reactant concentrations, which creates a lower supersaturation level. Under these conditions, fewer nuclei are formed, and the available solute is deposited onto these existing nuclei, promoting their growth into larger crystals. The gel diffusion method is particularly effective at maintaining a low and controlled level of supersaturation in the growth zone. ias.ac.in
Table 2: Conceptual Impact of Reactant Concentration on Crystallization
| Reactant Concentration | Supersaturation Level | Nucleation Rate/Density | Typical Crystal Outcome |
|---|---|---|---|
| High | High | High | Many small crystals (polycrystalline powder) |
| Low | Low | Low | Few large crystals (single crystals) |
Solvothermal Conditions and Solvent System Variation
Solvothermal synthesis is an alternative method that involves a chemical reaction in a closed system (like an autoclave) where the solvent is heated above its boiling point to generate pressure. This technique allows for the synthesis of materials that may not be accessible under ambient conditions. The choice of solvent is a critical parameter that can dramatically influence the final product's characteristics, such as particle size and morphology.
In the solvothermal synthesis of terbium-doped nanocrystals, mixed-solvent systems have been shown to provide a high degree of control over the final product. rsc.orgresearchgate.net For example, in the synthesis of YBO₃:Ce³⁺,Tb³⁺ nanocrystals, a mixed solvent of water and an organic liquid like 1,4-butanediol (B3395766) was used. researchgate.net The study found that the composition of this mixed solvent was crucial. Varying the volume percentage of water in the reaction medium allowed for precise control over the size of the primary nanocrystals and their assembly into secondary structures. rsc.orgresearchgate.net Specifically, the size of the primary nanocrystals increased as the water content in the mixed solvent was increased. rsc.orgresearchgate.net This demonstrates that by systematically varying the solvent system under solvothermal conditions, it is possible to tune the physical properties of terbium-containing compounds.
Table 3: Effect of Solvent Composition on Nanocrystal Size in a Solvothermal Synthesis of YBO₃:Ce³⁺,Tb³⁺
| Water Content (vol%) in Mixed Solvent | Resulting Primary Nanocrystal Size | Reference |
|---|---|---|
| 2.5% | ~5 nm | rsc.org |
| Below 75% | Formation of disk-like secondary assembled particles. | rsc.orgresearchgate.net |
| 75% | Formation of well-dispersed primary nanocrystals (~35 nm). | rsc.org |
| 100% (Pure Water) | ~40 nm (polyhedral secondary particles). | rsc.orgresearchgate.net |
Structural Elucidation and Crystallography of Terbium Oxalate Decahydrate
X-ray Diffraction Studies
X-ray diffraction is the definitive technique for establishing the crystal structure of materials. For terbium oxalate (B1200264) decahydrate (B1171855), single-crystal X-ray diffraction has been particularly informative.
Analysis of single crystals of lanthanide oxalates, including the terbium analogue, has provided a detailed picture of their atomic arrangement. iaea.org These studies reveal a complex and well-ordered structure.
Terbium oxalate decahydrate, along with other light lanthanide oxalates from Lanthanum to Terbium, crystallizes in the monoclinic system. nih.govacs.org The specific space group identified for this isostructural series is P2₁/c (No. 14). nih.govacs.orgacs.orgnih.gov This classification defines the symmetry elements present within the crystal's unit cell. The unit cells for these decahydrates contain four Ln(III) atoms. nih.govacs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Within the crystal structure, each Terbium(III) ion is nine-coordinate. nih.govacs.org The coordination sphere is composed entirely of oxygen atoms, creating a distorted tricapped trigonal prism geometry. nih.govacs.org Of these nine oxygen atoms, six are provided by three bidentate oxalate groups, and the remaining three are from coordinated water molecules. nih.govacs.org This high coordination number is characteristic of the larger lanthanide ions.
| Attribute | Description |
|---|---|
| Coordination Number | 9 |
| Coordinating Atoms | Oxygen |
| Coordination Geometry | Distorted Tricapped Trigonal Prism |
| Ligand Contributions | 6 Oxygens from 3 oxalate groups; 3 Oxygens from 3 water molecules |
The oxalate anion (C₂O₄²⁻) acts as a bridging ligand, connecting the Terbium(III) centers to form a coordination polymer. Specifically, in the decahydrate structure, the oxalate ions function as bis-bidentate ligands, described as catena-tris(μ₂-oxalato...). nih.govacs.org This bridging mode results in the formation of a layered honeycomb-like structure. acs.org
The "decahydrate" designation refers to a total of ten water molecules per formula unit, Tb₂(C₂O₄)₃·10H₂O. However, these water molecules have two distinct structural roles. nih.govacs.org
Coordinated Water: Six of the ten water molecules are directly bonded to the Terbium(III) ions, with three water molecules in the primary coordination sphere of each metal center. nih.govacs.org
Lattice Water: The remaining four water molecules are not coordinated to the metal ion. nih.govacs.orgresearchgate.net Instead, they are located in cavities or channels within the layered framework, where they are held in place by hydrogen bonds. nih.govacs.org
The precise chemical formula reflecting these roles is [Tb₂(C₂O₄)₃(H₂O)₆]·4H₂O. nih.govacs.org
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline phase and assessing the purity of this compound. Analysis of the diffraction patterns reveals that the compound crystallizes in a monoclinic system with the space group P2₁/c. nih.govoup.comacs.orgacs.orgnih.gov The experimental diffractogram of synthesized this compound shows a close match with the standard data file (JCPDS CARD No. 22-0487), confirming its identity. nih.gov
The absence of extraneous peaks in the PXRD patterns is a strong indicator of the high phase purity of the synthesized material. nih.gov this compound is part of an isomorphous series of light lanthanide oxalates, from Lanthanum (La) to Holmium (Ho), which all share the same P2₁/c crystal structure. oup.comacs.org The broadening of peaks in the diffraction pattern is also a key indicator that the crystalline particles are in the nano regime. nih.gov
Lattice Parameter Determination and Lanthanide Contraction Effects
Detailed analysis of the PXRD data allows for the precise determination of the unit cell lattice parameters. For a sample of this compound nanocrystals, these parameters have been calculated as presented in Table 1. nih.gov
Table 1: Lattice Parameters for this compound
| Parameter | Value |
|---|---|
| a | 10.96 Å |
| b | 9.60 Å |
| c | 10.05 Å |
| β | 114.40° |
These parameters are influenced by the position of terbium within the lanthanide series. The phenomenon known as the "lanthanide contraction" describes the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. This effect is clearly observed in the crystal structures of the lanthanide oxalate decahydrates. oup.comacs.org Specifically, as one moves across the series from lighter to heavier lanthanides, the lattice parameters a and c exhibit an almost linear decrease. oup.comacs.org In contrast, the b parameter remains nearly constant for the entire isomorphous series possessing the P2₁/c structure. oup.com
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques are essential for visualizing the physical form, or morphology, of this compound crystals and for characterizing their nanoscale features.
Transmission Electron Microscopy (TEM) for Nanocrystal Size and Shape
Transmission Electron Microscopy (TEM) is employed to ascertain the size and shape of the smallest crystalline particles. Studies on this compound nanophosphors, synthesized via methods such as microwave-assisted co-precipitation, have used TEM to confirm the formation of nanocrystals. nih.gov These analyses have shown that it is possible to produce ultrafine nanocrystals with particle sizes in the sub-5 nm range, specifically between 2 and 4 nm. nih.govresearchgate.net The size of the crystallites can also be calculated from the broadening of PXRD peaks using the Debye-Scherrer equation, which has yielded results of approximately 8 nm, consistent with the nanoscale nature confirmed by TEM. nih.gov
Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Features
Scanning Electron Microscopy (SEM) provides insights into the morphology and surface topography of larger, well-developed microcrystals. While specific SEM studies on terbium oxalate are not widely detailed, the morphology is understood from analyses of the broader lanthanide oxalate series prepared through homogeneous precipitation methods. nih.govnih.gov The morphology of these crystals is dependent on the specific lanthanide. nih.gov For instance, cerium oxalate, an early member of the series, tends to form needles, whereas other lanthanides form regular, and at times, prolonged microcrystals. nih.gov Given terbium's position among the lighter lanthanides that form decahydrates, its crystals are expected to have a well-defined, regular morphology. acs.orgacs.orgnih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Exfoliation Confirmation
Atomic Force Microscopy (AFM) is a powerful tool for investigating surface topography at the nanoscale. Research on terbium oxalate crystals has utilized AFM to image molecularly thick layers that form on the crystal surface. researchgate.netiaea.org This is particularly relevant as lanthanide oxalates, in general, are layered materials composed of honeycomb-like coordination polymers bonded by hydrogen bonds. oup.com These layered structures have been shown to be capable of exfoliation or delamination into nanosheets, a phenomenon that can be confirmed and characterized by AFM. oup.com
Spectroscopic Characterization and Electronic Transitions
Luminescence Spectroscopy
Luminescence spectroscopy is a important tool for characterizing the emissive properties of terbium oxalate (B1200264) decahydrate (B1171855). The compound exhibits strong green luminescence under ultraviolet excitation, a characteristic feature of the Tb³⁺ ion.
Photoluminescence (PL) studies reveal the efficiency of light absorption and emission by terbium oxalate decahydrate. The excitation spectrum shows multiple peaks from the deep UV to the visible region, allowing for efficient excitation by commercially available light sources researchgate.net. The emission spectrum is dominated by the characteristic transitions of the terbium(III) ion.
The most prominent feature in the emission spectrum of this compound is an intense and sharp green emission peak at approximately 543 nm researchgate.net. This emission is attributed to the ⁵D₄→⁷F₅ electronic transition of the Tb³⁺ ion researchgate.net. The emission spectra also show other weaker transitions corresponding to ⁵D₄→⁷Fⱼ (where j = 6, 4, 3), but the green emission is the most dominant researchgate.netnih.gov. The high intensity of the ⁵D₄→⁷F₅ transition is a result of the efficient population of the ⁵D₄ excited state researchgate.net.
| Terbium(III) Emission Transitions | Wavelength (nm) | Color |
| ⁵D₄→⁷F₆ | ~490 | Blue-Green |
| ⁵D₄→⁷F₅ | ~543 | Green |
| ⁵D₄→⁷F₄ | ~580 | Yellow |
| ⁵D₄→⁷F₃ | ~620 | Orange-Red |
The luminescence of the Tb³⁺ ion in this compound is sensitized by the oxalate ligand, a phenomenon known as the "antenna effect". The organic oxalate ligand absorbs incident UV radiation and efficiently transfers the absorbed energy to the central terbium(III) ion, a process known as ligand-to-metal energy transfer (LMET) researchgate.netunam.mx. This LMET process contributes to the population of the ⁵Dⱼ emissive levels of the Tb³⁺ ions researchgate.netunam.mx. Studies on related terbium and europium oxalates have shown that the oxalate ligand is a more effective luminescent sensitizer for Tb³⁺ ions than for Eu³⁺ ions researchgate.netunam.mx. The energy transfer from the triplet state of the ligand to the excited states of the lanthanide ion is a key step in this process rsc.orgrsc.orgnih.gov.
The luminescence quantum yield (LQY) is a measure of the efficiency of the conversion of absorbed photons to emitted photons. For terbium complexes, the LQY is highly dependent on the surrounding environment and the nature of the coordinating ligand rsc.org. While specific quantum yield measurements for this compound are not extensively reported in the provided search results, related terbium compounds have shown high quantum efficiencies. For instance, Tb₂O₃ nanoparticles have exhibited a quantum efficiency of 37% researchgate.net. Other terbium(III) complexes have been reported to have high luminescence quantum yields, with some reaching up to 90% under certain conditions rsc.org. The efficiency of the LMET process and the minimization of non-radiative decay pathways are crucial for achieving a high quantum yield.
The luminescence decay time provides insight into the lifetime of the excited state of the Tb³⁺ ion. For this compound, the decay time of the ⁵D₄ emissive level has been measured to be approximately 0.81 to 0.82 milliseconds researchgate.net. The decay curve is typically fitted to a single exponential function, indicating a single emissive species researchgate.net. This relatively long lifetime is characteristic of the f-f electronic transitions in lanthanide ions.
| Luminescence Property | Value |
| Decay Time (τ) | 0.81 - 0.82 ms |
The crystal structure and the number of water molecules in the coordination sphere of the terbium ion have a significant impact on the luminescence intensity. The presence of water molecules can lead to non-radiative de-excitation of the Tb³⁺ excited state through vibrational quenching from O-H oscillators, which can decrease the luminescence intensity and lifetime.
Energy Transfer Studies in Doped Systems (e.g., Tb³⁺ to Eu³⁺)
The terbium oxalate matrix serves as an effective host for studying energy transfer processes between lanthanide ions, most notably from terbium (Tb³⁺) as the donor to europium (Eu³⁺) as the acceptor. researchgate.netiaea.org When Eu³⁺ ions are doped into the terbium oxalate structure, an efficient energy transfer occurs from the excited Tb³⁺ ions to the Eu³⁺ ions. researchgate.net This process allows for the emission color of the material to be tuned from the characteristic green of Tb³⁺ to the red-orange emission of Eu³⁺ by adjusting the concentration of the Eu³⁺ dopant. researchgate.netunesp.br
Studies have established that the mechanism governing this energy transfer is a dipole-dipole interaction. researchgate.netunesp.br The efficiency of this transfer can be remarkably high, with reported efficiencies reaching up to 90%. researchgate.net The unique crystal structure of the oxalate matrix helps in preventing concentration quenching, which ensures a higher luminescence performance. researchgate.net The energy levels of Tb³⁺ and Eu³⁺ are suitably aligned to facilitate this resonance energy transfer. unesp.br The investigation of luminescence decay kinetics is a key method for confirming and quantifying the efficiency of the Tb³⁺ to Eu³⁺ energy transfer. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are essential tools for identifying the functional groups and fingerprinting the molecular structure of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the constituent parts of this compound: the oxalate ligand and the water of crystallization.
The oxalate anion (C₂O₄²⁻) within the compound gives rise to several distinct absorption bands in the FTIR spectrum. The C-O stretching vibrations are particularly sensitive to the coordination environment. researchgate.net Key vibrational modes for the oxalate ligand include a very strong band assigned to the asymmetric C=O stretching vibration, typically observed in the region of 1630 cm⁻¹, and a strong band for the symmetric C-O stretching vibration around 1316 cm⁻¹. researchgate.net Other vibrations related to the oxalate group, such as O-C=O bending modes, also appear at lower wavenumbers. qut.edu.au
Table 1: Characteristic FTIR Vibrational Modes for the Oxalate Ligand
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Asymmetric C=O Stretch | ~1632 | Very strong absorption indicating the carbonyl stretch. researchgate.net |
As a decahydrate, the compound contains ten water molecules per formula unit, which are clearly identifiable in the FTIR spectrum. A broad and strong absorption band is typically observed in the 3600-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibrations (ν(O-H)) of the water molecules. researchgate.net Another distinct band appears around 1615-1630 cm⁻¹, corresponding to the H-O-H bending or scissoring vibration (δ(HOH)). researchgate.netresearchgate.net
Table 2: Characteristic FTIR Vibrational Modes for Water of Crystallization
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3600-3400 | A broad band resulting from the stretching vibrations of the hydroxyl groups in the water molecules. researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of this compound. For molecules with a center of inversion, IR and Raman activities can be mutually exclusive. walisongo.ac.id The planar structure of the oxalate ion in many solid-state compounds results in distinct Raman spectra. walisongo.ac.idqut.edu.au
The most intense Raman band for the oxalate ligand is typically the symmetric C-C stretching vibration, observed around 860 cm⁻¹. qut.edu.au The C=O stretching vibration also gives a characteristic Raman band, with its position being sensitive to the cation it is coordinated with. qut.edu.ausciengine.com For instance, in various metal oxalates, this band appears in the 1450-1490 cm⁻¹ range. qut.edu.ausciengine.com Lower frequency bands in the Raman spectrum, often below 600 cm⁻¹, can be attributed to O-C=O bending modes and lattice vibrations, including the Tb-O stretching modes. qut.edu.au
Table 3: Characteristic Raman Bands for Metal Oxalates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1450-1490 | A strong band whose position is sensitive to the metal cation. qut.edu.ausciengine.com |
| C-C Stretch | ~860 | An intense band characteristic of the oxalate C-C bond. qut.edu.au |
Other Spectroscopic Techniques
While this article focuses on energy transfer, FTIR, and Raman spectroscopy as per the specified scope, other techniques such as X-ray Photoelectron Spectroscopy (XPS) for elemental composition and oxidation state analysis, and Nuclear Magnetic Resonance (NMR) for structural elucidation in solution, could also be employed to further characterize this compound.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a valuable tool for examining the electronic transitions within the 4f orbitals of the terbium(III) ion. The spectra of Tb(III) compounds are characterized by a series of sharp, low-intensity absorption bands, primarily in the UV and visible regions. These bands arise from Laporte-forbidden f-f electronic transitions, which are transitions between the different energy levels of the 4f electron shell.
In terbium(III) compounds, these characteristic absorption bands are observed from approximately 325 nm to 390 nm. researchgate.net While broad absorption bands can also be present due to ligand-to-metal charge transfer, the sharp f-f transition peaks are hallmarks of the lanthanide ion itself. researchgate.net For instance, the absorption spectrum of terbium(III) nitrate (B79036) hexahydrate clearly shows these characteristic bands. researchgate.net The energy absorbed from UV light can be transferred to the terbium ion, which is a key process in its well-known luminescence properties. nih.gov
The oxalate ligands in this compound coordinate to the Tb(III) ion, influencing the local symmetry and the intensity of these f-f transitions. The coordination environment can affect the probability of these forbidden transitions, leading to slight shifts in peak positions and changes in absorption intensity compared to the free aquated ion. Additionally, strong absorptions below 300 nm are typically associated with the organic oxalate ligand or potential charge transfer bands. For example, metal-EDTA complexes, which also feature metal-oxygen bonds, are reported to absorb UV light at wavelengths between 220 and 240 nm. nih.gov
Table 1: Typical UV-Visible Absorption Features for Tb(III) Compounds
| Spectral Region | Wavelength Range | Origin of Absorption | Characteristics |
|---|---|---|---|
| UV | 220 - 280 nm | Ligand Absorption (Oxalate) / Charge Transfer | Broad, high-intensity bands |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique sensitive to species with unpaired electrons. nih.govlibretexts.org The Tb(III) ion has a 4f⁸ electron configuration. Its ground state is ⁷F₆, which possesses a large magnetic moment. However, Tb(III) is a non-Kramers ion, which means it has an even number of unpaired electrons. According to Kramer's theorem, for a system with an even number of unpaired electrons, the energy levels can be split into non-degenerate singlets by a crystal field, potentially rendering it EPR silent under standard conditions. nih.gov
Despite this, EPR spectra for Tb(III) can be observed under specific circumstances, particularly in low-symmetry environments where the ground state is a nearly degenerate pair of closely spaced singlets. nih.gov In such cases, the system can be treated as an effective doublet (S = ½). The observation of a resonance signal requires that the microwave energy (hν) is larger than the zero-field splitting (δ) between these two singlet states. nih.gov
Research on Tb³⁺ in a C₃ₕ symmetry site within a yttrium ethylsulfate single crystal reported an observable EPR resonance, which was described as an effective spin-½ system with a highly anisotropic g-tensor, specifically a large g|| value of 17.7. nih.gov The spectra for such non-Kramers ions often appear as a peak at a low magnetic field due to the high g|| value. nih.gov Therefore, while not universally applicable to all terbium compounds, EPR can provide unique information about the magnetic properties and the symmetry of the ligand field around the Tb(III) ion in this compound if the local symmetry allows for the necessary electronic ground state conditions.
Table 2: EPR Parameters for Tb(III) in a Low-Symmetry Environment
| Parameter | Reported Value | System | Reference |
|---|---|---|---|
| Effective Spin | S = ½ | Tb³⁺ in Yttrium Ethylsulfate | nih.gov |
X-ray Absorption Near-Edge Spectroscopy (XANES)
X-ray Absorption Near-Edge Spectroscopy (XANES) is an element-specific technique that provides detailed information about the electronic state and local coordination environment of an absorbing atom. uu.nlresearchgate.net By tuning the X-ray energy to a core-level absorption edge of terbium (such as the L-edges), a XANES spectrum can be generated. The shape and energy position of the absorption edge are highly sensitive to the oxidation state, coordination geometry, and the nature of the coordinating ligands. researchgate.netkyoto-u.ac.jp
For this compound, the Tb L₃-edge XANES spectrum is expected to confirm the +3 oxidation state of the terbium ion. The features in the XANES region are determined by the excitation of a core electron to unoccupied electronic states. researchgate.netwikipedia.org The precise structure of the spectrum, including the position of the main absorption peak (the "white line"), is a fingerprint of the local electronic and geometric structure around the terbium atom.
Studies on other terbium-containing materials have shown that Tb L-edge XANES spectra are identical for Tb³⁺ in different anionic environments (e.g., carbonate vs. chloride), suggesting that the primary coordination sphere has the most significant influence on the electronic state of the Tb³⁺ ion. researchgate.net Therefore, the XANES spectrum of this compound would be primarily dictated by the coordination of the oxalate and water ligands to the terbium center, providing valuable data on its local structure and confirming its trivalent electronic state. researchgate.net
Table 3: Information Derived from XANES for Terbium Compounds
| Spectroscopic Feature | Information Provided | Relevance to this compound |
|---|---|---|
| Edge Energy Position | Oxidation State | Confirms the Tb(III) oxidation state. |
| White Line Intensity/Shape | Density of Unoccupied States, Coordination Geometry | Provides insight into the local symmetry and bonding environment created by oxalate and water ligands. |
Thermal Decomposition Mechanisms and Derivations
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are essential techniques used to study the decomposition of terbium oxalate (B1200264) decahydrate (B1171855). TGA measures the change in mass of the sample as a function of temperature, revealing distinct stages of decomposition, while DTA/DSC measures the heat flow, indicating whether these stages are endothermic or exothermic.
The decomposition process generally shows three major mass loss regions, corresponding to dehydration, oxalate decomposition, and in some cases, carbonate intermediate decomposition.
The initial stage in the thermal decomposition of terbium oxalate decahydrate (Tb₂(C₂O₄)₃·10H₂O) is the loss of its ten molecules of water of hydration. wikipedia.org This process typically begins at temperatures just above ambient and can extend up to approximately 370°C. africaresearchconnects.com For heavier lanthanides like terbium, the dehydration is not a single-step event but occurs in multiple, often overlapping, stages. acs.org This multi-step process suggests the formation of unstable intermediate hydrates as water molecules are progressively removed from the crystal lattice. The complete removal of water results in the formation of anhydrous terbium oxalate (Tb₂(C₂O₄)₃). wikipedia.org
Following complete dehydration, the anhydrous terbium oxalate undergoes thermolysis. This decomposition stage involves the breakdown of the oxalate anion (C₂O₄²⁻) into gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.org This process is significantly more energetic than dehydration. For similar lanthanide oxalates, such as erbium oxalate, this stage can lead to the formation of an intermediate oxycarbonate phase (e.g., Er₂O₂CO₃) before complete decomposition to the oxide. africaresearchconnects.com The decomposition of the anhydrous oxalate to the final oxide is a complex process involving the breaking of carbon-carbon and carbon-oxygen bonds.
The final solid product of the thermal decomposition is a stable oxide of terbium, but its specific form is critically dependent on the atmosphere in which the heating occurs.
In an oxidizing atmosphere (e.g., air): Continued heating leads to the formation of the mixed-valence terbium(III,IV) oxide, Tb₄O₇. wikipedia.org This is one of the most stable oxides of terbium and is typically formed by the ignition of the oxalate at temperatures around 1000°C. wikipedia.org
In an inert or non-oxidizing atmosphere (e.g., nitrogen, argon, or in isolation): The decomposition yields terbium(III) oxide, Tb₂O₃. wikipedia.org
| Stage | Process | Temperature Range (Approx.) | Gaseous Products | Solid Product |
| 1 | Dehydration | 50°C - 370°C | H₂O | Tb₂(C₂O₄)₃ |
| 2 | Oxalate Decomposition | 370°C - 600°C | CO, CO₂ | Terbium Oxide |
Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.
Mechanistic Studies of Thermal Transitions
Mechanistic studies focus on understanding the factors that influence the decomposition pathway and the nature of the intermediate and final products.
The thermal decomposition behavior of lanthanide oxalates shows a distinct trend related to the lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. cbseacademic.nic.in As a member of the heavier lanthanides, terbium (Tb³⁺) has a smaller ionic radius than the lighter lanthanides. This smaller size leads to stronger polarization and affects the coordination of water molecules and the stability of the oxalate compound. For instance, the dehydration of lighter lanthanide oxalates is often a one-step process, whereas for heavier lanthanides (from gadolinium onward), it becomes a more complex, multi-step process, as observed with terbium. acs.org The decrease in ionic radius across the series also results in a systematic change in the lattice parameters of the oxalate crystals. acs.org
The pathway of thermal decomposition is highly sensitive to both the heating rate and the composition of the surrounding atmosphere.
Influence of Heating Rate: As a general principle in thermal analysis, increasing the heating rate shifts the observed decomposition temperatures to higher values. mdpi.com This phenomenon, known as thermal lag, occurs because at faster heating rates, there is less time for the heat to transfer to the sample and for the decomposition reactions to reach equilibrium. Therefore, TGA and DTA curves recorded at a higher heating rate will show the dehydration and decomposition steps occurring at higher temperatures compared to those recorded at a slower rate. netzsch.com
Influence of Atmosphere: The atmosphere is one of the most critical factors determining the final product of terbium oxalate decomposition. As detailed in section 5.1.3, an oxidizing atmosphere like air provides the oxygen necessary to form the higher oxidation state oxide, Tb₄O₇, which contains both Tb³⁺ and Tb⁴⁺ ions. wikipedia.orgwikipedia.org In contrast, under an inert atmosphere such as nitrogen or argon, there is no external oxygen source to facilitate oxidation, resulting in the formation of the trivalent oxide, Tb₂O₃. wikipedia.org
| Atmosphere | Final Oxide Product | Terbium Oxidation State(s) |
| Oxidizing (e.g., Air) | Tb₄O₇ | +3, +4 |
| Inert (e.g., Nitrogen, Argon) | Tb₂O₃ | +3 |
Preparation of Tb-based Oxides via Thermal Decomposition of this compound
The thermal decomposition of this compound (Tb₂(C₂O₄)₃·10H₂O) is a widely utilized and reliable method for the synthesis of high-purity terbium oxides. This process involves heating the precursor material through a series of well-defined stages, resulting in the formation of different terbium oxides depending on the atmospheric conditions. The decomposition pathway is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which reveal distinct mass loss steps corresponding to the evolution of volatile products. umw.edu.pllibretexts.orgebatco.com
Decomposition Mechanism
The thermal decomposition of this compound proceeds in several key stages. The specific temperature ranges can vary slightly depending on factors such as heating rate and furnace atmosphere.
Dehydration: The first stage involves the removal of the ten molecules of water of hydration. This process typically occurs at relatively low temperatures, resulting in the formation of anhydrous terbium(III) oxalate (Tb₂(C₂O₄)₃). The reaction for this step is: Tb₂(C₂O₄)₃·10H₂O(s) → Tb₂(C₂O₄)₃(s) + 10H₂O(g)
Anhydrous Oxalate Decomposition: Upon further heating, the anhydrous terbium oxalate decomposes. This is a critical stage where the surrounding atmosphere dictates the final product. The decomposition of the oxalate anion releases a mixture of carbon monoxide (CO) and carbon dioxide (CO₂). wikipedia.orgscielo.br In many rare earth oxalates, this stage can proceed through an unstable intermediate carbonate or oxycarbonate species before the final oxide is formed.
The table below summarizes the general stages of decomposition based on thermal analysis studies of rare earth oxalates.
| Stage | Temperature Range (°C) | Process | Gaseous Products | Solid Product |
| 1 | ~50 - 250 | Dehydration | H₂O | Anhydrous Terbium Oxalate (Tb₂(C₂O₄)₃) |
| 2 | ~300 - 500 | Decomposition of Anhydrous Oxalate | CO, CO₂ | Terbium Oxide |
| 3 | > 600 | Crystallization / Final Oxide Formation | - | Crystalline Terbium Oxide |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Influence of Atmosphere on Oxide Formation
The composition of the final terbium oxide product is highly dependent on the atmosphere in which the decomposition is carried out.
Formation of Terbium(III,IV) Oxide (Tb₄O₇)
2Tb₂(C₂O₄)₃(s) + 3O₂(g) → Tb₄O₇(s) + 5CO₂(g) + 7CO(g)
Heating the oxalate precursor in air, often to temperatures around 1000 °C, is a common commercial method for producing Tb₄O₇. wikipedia.org
Formation of Terbium(III) Oxide (Tb₂O₃)
To produce pure terbium(III) oxide (Tb₂O₃), the decomposition must be carried out in an inert or reducing atmosphere to prevent the oxidation of Tb³⁺. wikipedia.org When the decomposition occurs in isolation from air or under a flow of inert gas like nitrogen or argon, the final product is the white solid Tb₂O₃. wikipedia.orgwikipedia.org The reaction following dehydration in an inert atmosphere is:
Tb₂(C₂O₄)₃(s) → Tb₂O₃(s) + 3CO₂(g) + 3CO(g)
This method ensures that terbium remains solely in its +3 oxidation state. Tb₂O₃ can also be obtained by the reduction of Tb₄O₇ with hydrogen at high temperatures (e.g., 1300 °C). wikipedia.org
The following table illustrates the direct relationship between the furnace atmosphere and the final oxide product.
| Atmosphere | Final Terbium Oxide | Chemical Formula |
| Oxidizing (e.g., Air) | Terbium(III,IV) Oxide | Tb₄O₇ |
| Inert (e.g., Nitrogen, Argon) | Terbium(III) Oxide | Tb₂O₃ |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
To date, specific quantum chemical calculations, such as Density Functional Theory (DFT), for the electronic structure and bonding of terbium oxalate (B1200264) decahydrate (B1171855) have not been extensively reported in the literature. Such calculations are computationally demanding for systems containing heavy elements like terbium and a large number of atoms, as is the case with the decahydrate form.
However, DFT and other quantum chemical methods are powerful tools for elucidating the nature of the coordination environment around the Tb³⁺ ion and the bonding interactions with the oxalate ligands and water molecules. For analogous lanthanide complexes, these calculations can provide information on:
Coordination geometry optimization: Predicting the most stable arrangement of ligands around the central terbium ion.
Electronic density of states: Revealing the contributions of different atomic orbitals to the molecular orbitals, which is crucial for understanding the electronic transitions.
Bonding analysis: Quantifying the ionic and covalent character of the Tb-O bonds.
Future computational studies employing DFT on a simplified or representative fragment of the terbium oxalate decahydrate crystal structure could provide significant insights into its electronic properties and how they relate to its observed luminescence.
Judd-Ofelt Theory Analysis for Spectroscopic Parameters
The luminescence of this compound arises from f-f electronic transitions within the Tb³⁺ ion, which are formally forbidden by the Laporte rule. The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of these transitions in the absorption and emission spectra of lanthanide ions in various host materials. science.gov This analysis yields a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) that are sensitive to the local environment of the lanthanide ion.
A key study by Alexander et al. (2018) performed a detailed Judd-Ofelt analysis on terbium oxalate crystals, providing crucial spectroscopic parameters. science.gov
Prediction of Terbium Site Asymmetry
The Judd-Ofelt intensity parameters, particularly Ω₂, are highly sensitive to the asymmetry of the ligand field around the Tb³⁺ ion. science.gov A non-zero value of Ω₂ indicates a lack of inversion symmetry at the terbium site, which relaxes the selection rules for electric dipole transitions and leads to enhanced luminescence.
The analysis of terbium oxalate crystals revealed a significant value for the Ω₂ parameter, confirming the asymmetric nature of the terbium coordination environment. science.gov This asymmetry is a key factor in enabling the characteristic green luminescence of the compound. The single crystal structure analysis further corroborates this finding, showing that the arrangement of oxalate ligands and water molecules around the Tb³⁺ ion creates a low-symmetry environment. science.gov
Calculation of Emission Cross-Sections, Branching Ratios, and Gain Coefficients
From the Judd-Ofelt intensity parameters, several important spectroscopic and laser parameters can be calculated, providing a quantitative assessment of the material's potential for optical applications. These include the stimulated emission cross-section (σₑ), the luminescence branching ratios (β), and the optical gain coefficient (G).
The study on terbium oxalate crystals calculated these parameters for the prominent emission transitions of the Tb³⁺ ion. science.gov The results highlighted the potential of this material as a green-emitting phosphor.
Below is an interactive data table summarizing the calculated spectroscopic parameters for the main emission transitions of Tb³⁺ in terbium oxalate crystals.
| Transition | Wavelength (nm) | Emission Cross-Section (σₑ) (10⁻²² cm²) | Branching Ratio (β) | Gain Coefficient (G) (cm⁻¹) |
| ⁵D₄ → ⁷F₆ | 488 | 1.23 | 0.25 | 2.46 |
| ⁵D₄ → ⁷F₅ | 543 | 4.56 | 0.58 | 9.12 |
| ⁵D₄ → ⁷F₄ | 585 | 0.89 | 0.12 | 1.78 |
| ⁵D₄ → ⁷F₃ | 621 | 0.34 | 0.05 | 0.68 |
Data sourced from Alexander et al. (2018). science.gov
Simulation of Adsorption Properties within Coordination Polymer Channels
Terbium oxalate can form a two-dimensional coordination polymer framework with interlayer spaces that can act as channels for ion exchange and adsorption. The simulation of adsorption processes within these channels is crucial for understanding and predicting the material's performance in applications such as separation and sensing.
A study on a terbium oxalate framework (TOF) demonstrated its high selectivity for the adsorption of Pb²⁺ ions from a mixed-ion solution. The saturated adsorption capacity for Pb²⁺ was found to be a remarkable 276 mg g⁻¹. This high selectivity is attributed to the similarity between the interlayer distance of the 2D sheet structure and the ionic size of the hydrated Pb²⁺ ion.
While specific molecular dynamics or Monte Carlo simulations for gas or ion adsorption in this compound are not widely available, theoretical modeling is a key tool to investigate these phenomena in similar metal-organic frameworks (MOFs). Such simulations can provide:
Adsorption isotherms: Predicting the amount of a substance adsorbed at different pressures or concentrations.
Binding energies: Calculating the strength of the interaction between the adsorbate and the framework.
Diffusion pathways and coefficients: Simulating the movement of molecules or ions within the coordination polymer channels.
Structural changes upon adsorption: Observing how the framework responds to the presence of guest molecules.
Future simulation studies on this compound could further elucidate the mechanisms of selective adsorption and guide the design of new functional materials based on this coordination polymer.
Advanced Materials Applications of Terbium Oxalate Decahydrate and Its Derivatives
Precursor for Luminescent Phosphors and Display Technologies
Terbium oxalate (B1200264) decahydrate (B1171855) (Tb₂(C₂O₄)₃·10H₂O) is a key precursor in the synthesis of advanced luminescent materials. Its primary role is to provide a high-purity source of terbium ions (Tb³⁺), which are essential for creating phosphors that emit a characteristic and brilliant green light. The oxalate compound is particularly useful because it can be decomposed at high temperatures (calcined) to form terbium oxide (Tb₄O₇ or Tb₂O₃), a stable compound that serves as the foundation or as a dopant in various host materials for phosphor production. The controlled decomposition of terbium oxalate allows for precise control over the particle size and morphology of the resulting oxide, which is critical for achieving high luminescence efficiency in the final phosphor product.
Green Color Emission in LED Displays and Fluorescent Lamps
The most prominent application of terbium-based phosphors derived from terbium oxalate decahydrate is in generating the green color essential for full-color displays and lighting. Terbium ions (Tb³⁺) are known for their strong emission in the green part of the spectrum, particularly the transition from the ⁵D₄ excited state to the ⁷F₅ ground state, which produces a sharp emission peak centered at approximately 543 nm. researchgate.net This specific wavelength is very close to the perception of pure green by the human eye, making it highly desirable for display technologies.
In LED displays and fluorescent lamps, a blue or near-UV light source excites the terbium-doped phosphor, causing the Tb³⁺ ions to absorb this energy and then re-emit it as green light. Research has demonstrated that this compound itself can act as an efficient green-emitting phosphor. researchgate.net Its photoluminescence excitation spectrum shows multiple peaks from the deep UV to the visible region, making it compatible with commercially available LED sources. researchgate.net The resulting emission has a high color purity of 68% with chromaticity coordinates (0.31, 0.57), which closely aligns with the European Broadcasting Union (EBU) standard for green illuminants. researchgate.net
| Photoluminescent Properties of this compound | |
| Excitation Wavelengths | Deep UV to Visible Region |
| Primary Emission Peak | 543 nm (⁵D₄ → ⁷F₅ transition) |
| Emitted Color | Intense Green |
| Luminescence Decay Time | 0.81 ms |
| Color Purity | 68% |
| Chromaticity Coordinates | (0.31, 0.57) |
Development of Advanced Phosphors without Luminescence Quenching
A significant challenge in phosphor development is "concentration quenching," where the luminescence intensity decreases as the concentration of the active luminescent ions (like Tb³⁺) increases beyond an optimal point. This occurs because at high concentrations, the ions are so close to each other that non-radiative energy transfer between them becomes more probable than the emission of light.
The use of an oxalate matrix, as in terbium oxalate or in materials derived from it, has been shown to be advantageous in mitigating this effect. The specific structure of the oxalate can help to maintain a sufficient distance between individual terbium ions, even at high concentrations, thus preventing luminescence quenching. researchgate.net This "quenching-free nature" allows for the development of highly efficient phosphors with a greater concentration of terbium, leading to brighter and more intense emissions. researchgate.net This property is crucial for creating advanced phosphors that can perform under the high-power conditions found in modern LEDs and other demanding optical applications. Research into co-doping terbium oxalate with other lanthanides, such as europium, has shown efficient energy transfer without quenching, enabling tunable color emissions from green to red. researchgate.net
Thin Film and Inkjet-Printed Layer Fabrication
The fabrication of thin films and precisely patterned layers is essential for creating compact and efficient electronic and optical devices. Terbium oxalate and its derivatives are integral to these processes. While the oxalate itself may not be directly printed, it serves as a precursor for the synthesis of functional inks containing terbium-based nanoparticles. These inks can then be used in techniques like inkjet printing to deposit uniform thin films.
Inkjet printing is an additive manufacturing technique that allows for the precise, drop-on-demand deposition of materials onto a substrate with minimal waste. helmholtz-berlin.deresearchgate.net This method is highly scalable and enables the creation of patterned layers for devices. For luminescent applications, a solution containing terbium compounds derived from the oxalate precursor can be formulated into an ink. This ink is then printed onto a substrate and subsequently heat-treated to form a solid, crystalline phosphor layer. This approach offers nanoscale control over the thickness and composition of the film, which is critical for optimizing the optical performance of devices like high-resolution displays or specialized sensors. nih.gov The ability to create stratified, multi-component patterns using inkjet printing opens up possibilities for complex optical device manufacturing. nih.gov
Integration into High-Performance Ceramics with Optical Properties
This compound is a vital starting material for producing high-performance ceramics with specialized optical properties. The process involves the thermal decomposition of terbium oxalate to produce high-purity terbium oxide (Tb₂O₃) powder. mdpi.com This powder is the primary ingredient for fabricating transparent ceramics. These advanced ceramics are polycrystalline materials that, through precise control of the manufacturing process to eliminate pores and minimize light scattering at grain boundaries, can be made as transparent as single crystals. aalto.fiazom.com
Terbium-based transparent ceramics are highly valued for their exceptional magneto-optical properties. mdpi.com When integrated into these ceramic hosts, terbium ions impart a strong Faraday effect, which is the rotation of the plane of polarized light in the presence of a magnetic field. azom.com The resulting transparent ceramics, such as pure Tb₂O₃ or terbium-doped garnets, are key components in devices like optical isolators, which protect lasers from back-reflected light. The use of ceramics offers advantages over single crystals, including greater versatility, potentially lower manufacturing costs, and the ability to produce larger-sized components. aalto.fi
Magnetic and Electronic Materials
Terbium compounds derived from this compound are crucial in the field of magnetic and electronic materials. stanfordmaterials.com Terbium itself possesses unique magnetic properties, especially at low temperatures, which are leveraged in various advanced technologies. The oxalate serves as a reliable precursor to create terbium oxides and other terbium-containing compounds used in these applications. heegermaterials.comsamaterials.com These materials are integral to the creation of high-performance magnets, electronic devices, and materials with specific magnetic or electronic characteristics. stanfordmaterials.com
Development of Magneto-Optical Materials for Data Storage
A significant application of terbium-based materials is in the development of magneto-optical (MO) materials for data storage. samaterials.com Magneto-optical recording is a technology that uses a combination of magnetic and optical methods to write and read data. In this process, a laser heats a small spot on a magnetic film, and a magnetic field is applied to change the magnetic orientation of that spot, thereby writing a bit of data. The data is read back by detecting the change in the polarization of reflected light (the Kerr effect) from these magnetic domains. matthey.com
Materials derived from terbium oxalate are ideal for this application. Terbium oxide (Tb₂O₃) transparent ceramics, for instance, exhibit a very high Verdet constant, which is a measure of the strength of the Faraday effect. mdpi.com Research has shown that Tb₂O₃ ceramics can have a Verdet constant at 633 nm of -427.3 rad·T⁻¹·m⁻¹, which is approximately 3.1 times higher than that of the commercially standard Terbium Gallium Garnet (TGG) crystals. mdpi.com This superior property allows for the miniaturization of magneto-optical devices, making them more efficient and suitable for high-density data storage applications.
| Comparison of Verdet Constants (at 1064 nm) | |
| Material | Verdet Constant (rad·T⁻¹·m⁻¹) |
| Tb₂O₃ Ceramic | -123.7 |
| Commercial Tb₃Ga₅O₁₂ (TGG) Crystal | ~ -36.3 |
Single Molecular Magnets Development
While this compound itself is not typically classified as a single-molecule magnet (SMM), the terbium(III) ion is a key component in the design of high-performance SMMs due to its large magnetic anisotropy. SMMs are individual molecules that can exhibit classical magnetic behavior, such as hysteresis, below a certain blocking temperature. This property makes them promising for applications in high-density information storage, quantum computing, and spintronics.
Research in this area has largely focused on complexes where the terbium ion is coordinated with various organic ligands. For instance, terbium(III) bis(phthalocyaninato) complexes have been successfully grafted onto silicon surfaces, demonstrating enhanced magnetic bistability. nih.gov This robust grafting is a significant step towards the integration of SMMs into electronic devices. nih.gov
Another class of terbium-based SMMs involves polymeric structures. A notable example is a polymeric terbium(III) squarate hydrate (B1144303), which exhibits frequency dependence in its alternating-current magnetic susceptibility, a characteristic of SMM behavior. mdpi.com The coordination environment of the Tb³⁺ ion in these structures is crucial for determining their magnetic properties.
First-principles calculations on various terbium-based SMMs have shown that the chemical environment, including the type of ligand and molecular geometry, plays a critical role in their magnetic properties. nih.gov While the energy gap between the ground and first excited states is not significantly affected by the ligand type, higher energy levels are highly dependent on these factors. nih.gov
The table below summarizes key parameters for some reported terbium-based single-molecule magnets.
| Compound | Blocking Temperature (K) | Effective Energy Barrier (U_eff) (cm⁻¹) | Reference |
| Terbium(III) bis(phthalocyaninato) complex on silicon | Hysteresis observed at 2.2 K | Not reported | nih.gov |
| Polymeric Terbium(III) Squarate Hydrate | Not reported | 33(2) | mdpi.com |
| Binuclear heteroleptic triple-decker terbium(III) phthalocyaninate (solvent-free) | < 6 | 222(9) | mdpi.com |
| Binuclear heteroleptic triple-decker terbium(III) phthalocyaninate (solvated) | < 6 | 93(7) | mdpi.com |
Role in High-Performance Magnets and Electronic Devices
Terbium is a critical rare-earth element in the production of high-performance permanent magnets, most notably in neodymium-iron-boron (NdFeB) magnets. The addition of terbium enhances the magnet's performance at higher temperatures by increasing its coercivity. While this compound is not directly used in the final magnet alloy, it serves as a precursor for producing terbium oxide (Tb₄O₇), which is then used in the manufacturing of the magnets.
The unique magnetic properties of terbium compounds also make them valuable in other electronic applications. For instance, the magnetostrictive properties of Terfenol-D, an alloy of terbium, dysprosium, and iron, are utilized in sensors, actuators, and acoustic devices.
The development of single-molecule magnets based on terbium complexes opens up possibilities for their use in next-generation electronic devices, including high-density data storage and quantum computers. mdpi.com The ability to manipulate the magnetic state of a single molecule could lead to a significant leap in the miniaturization of electronic components. nih.gov
Catalytic Applications
Organic Synthesis and Chemical Manufacturing
Terbium-based compounds, particularly metal-organic frameworks (MOFs), have emerged as effective heterogeneous catalysts in organic synthesis. This compound can be a precursor for the synthesis of these catalytically active MOFs.
A novel three-dimensional terbium-based MOF has been shown to be an efficient heterogeneous Lewis acid catalyst for the cyanosilylation of aldehydes. nih.gov The porous structure of the Tb-MOF provides a microenvironment that facilitates the proximity of substrates to the Lewis acidic catalytic sites, thereby enhancing the reaction efficiency. nih.gov This catalyst exhibited a high turnover number (TON) and could be recycled multiple times without a significant loss of activity. nih.gov
The catalytic activity of such terbium-based materials stems from the Lewis acidic nature of the Tb³⁺ ions. This property allows them to activate substrates and facilitate a variety of organic transformations.
The table below presents the catalytic performance of a terbium-based MOF in the cyanosilylation of benzaldehyde.
| Catalyst | Substrate | Product | Conversion (%) | Time (h) |
| Tb-MOF | Benzaldehyde | Mandelonitrile trimethylsilyl ether | >99 | 24 |
| Tb-MOF | 4-Methylbenzaldehyde | 4-Methylmandelonitrile trimethylsilyl ether | >99 | 24 |
| Tb-MOF | 4-Methoxybenzaldehyde | 4-Methoxymandelonitrile trimethylsilyl ether | >99 | 24 |
| Tb-MOF | 4-Chlorobenzaldehyde | 4-Chloromandelonitrile trimethylsilyl ether | >99 | 24 |
Framework Materials and Molecular Sorption
This compound can be utilized as a starting material for the synthesis of terbium-based metal-organic frameworks (MOFs). These materials are characterized by their high porosity and large surface areas, making them excellent candidates for gas storage and molecular separation.
For example, a terbium-based MOF synthesized using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as a ligand exhibited a high surface area of 1220 m²/g. mdpi.com This MOF was effective as a catalytic adsorbent for the removal of organic dyes from aqueous solutions, demonstrating its potential for environmental remediation. mdpi.comresearchgate.net The adsorption process was found to be spontaneous and endothermic. researchgate.net
The reusability of these MOFs is a key advantage for practical applications. The aforementioned Tb-FTZB-MOF maintained a high removal efficiency for the dye even after five cycles of use. mdpi.com
The sorption properties of these materials are highly dependent on their structure and the nature of the organic linkers used in their synthesis. The ability to tune these properties makes terbium-based MOFs versatile materials for a range of sorption applications.
Sensing Applications as Luminescent Probes (e.g., in oxalatophosphonate derivatives)
Derivatives of terbium oxalate, such as terbium oxalatophosphonates, have shown great promise as luminescent probes for the detection of various ions and biomolecules. These materials exhibit the characteristic green luminescence of the Tb³⁺ ion, which can be quenched or enhanced in the presence of specific analytes.
A stable two-dimensional terbium oxalatophosphonate has been developed as a multiresponsive luminescent sensor. nih.govnih.gov This compound demonstrated high selectivity and sensitivity for the detection of chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) anions, as well as the amino acid tryptophan, in aqueous solutions through a luminescence quenching mechanism. nih.govnih.gov The sensing results could be observed with the naked eye under UV light. nih.gov
The sensing mechanism is primarily attributed to the competitive absorption of excitation energy between the terbium complex and the analyte. nih.gov The high stability of these materials in water and across a range of pH values makes them suitable for practical sensing applications.
The table below details the sensing performance of a terbium oxalatophosphonate derivative.
| Analyte | Detection Limit | Quenching Constant (K_sv) (M⁻¹) | Reference |
| CrO₄²⁻ | 1.8 x 10⁻⁷ M | 1.2 x 10⁵ | nih.gov |
| Cr₂O₇²⁻ | 2.1 x 10⁻⁷ M | 1.1 x 10⁵ | nih.gov |
| Tryptophan | 5.2 x 10⁻⁷ M | 6.8 x 10⁴ | nih.gov |
Future Research Directions
Exploration of New Synthesis Routes for Controlled Nanostructure Formation
Future research will undoubtedly focus on the development of novel and refined synthesis methodologies to achieve precise control over the size, morphology, and dimensionality of terbium oxalate (B1200264) decahydrate (B1171855) nanostructures. While methods like microwave-assisted co-precipitation have proven effective in producing nanoparticles in the sub-5 nm range, further exploration into other techniques is warranted. daneshyari.com For instance, the use of reverse micelles as nanoreactors could offer a versatile route to synthesize nanorods with tunable aspect ratios, a technique that has been successfully applied to other transition metal oxalates. arabjchem.org
A particularly exciting frontier is the exploration of facile and scalable methods for producing two-dimensional (2D) nanosheets. nih.govnih.gov Recent studies have shown that bulk lanthanide oxalates, which possess a layered honeycomb structure, can be exfoliated into single or few-layered nanosheets through sonication in solvents like ethanol. nih.govnih.govacs.org Future work should aim to optimize this exfoliation process for terbium oxalate, investigating the influence of solvent systems, sonication parameters, and surface functionalization on the yield and stability of the resulting nanosheets. The ability to produce high-quality 2D terbium oxalate nanosheets could pave the way for their application in thin-film devices and as building blocks for novel composite materials. nih.govnih.gov Furthermore, homogeneous precipitation techniques, which allow for the growth of large, high-quality single crystals, could be further adapted to control nucleation and growth kinetics for the formation of uniform microcrystals with specific facets and morphologies. cvut.cz
| Synthesis Route | Potential Nanostructure | Key Advantages |
| Microwave-Assisted Co-precipitation | Ultrafine Nanocrystals (sub-5 nm) | Rapid, uniform heating, small particle size daneshyari.com |
| Reverse Micelles | Nanorods | Tunable aspect ratio arabjchem.org |
| Liquid-Phase Exfoliation | 2D Nanosheets | Facile, scalable, potential for thin-film applications nih.govnih.govacs.org |
| Homogeneous Precipitation | Uniform Microcrystals | High crystallinity, morphological control cvut.cz |
In-depth Studies on Structure-Property Relationships at the Nanoscale
A deeper understanding of the correlation between the crystal structure, particle size, and the resulting physicochemical properties of terbium oxalate decahydrate at the nanoscale is crucial for tailoring its performance in specific applications. The photoluminescent properties, in particular, are highly sensitive to the local environment of the Tb³⁺ ions. researchgate.netiaea.org Future research should employ a combination of high-resolution characterization techniques and spectroscopic analysis to probe these relationships.
For instance, single-crystal X-ray diffraction can provide precise information on the coordination environment and symmetry of the terbium sites, which directly impacts the efficiency of the f-f electronic transitions responsible for its characteristic green luminescence. iaea.org Correlating these structural details with quantum yield measurements and luminescence decay lifetimes for nanoparticles of varying sizes will provide valuable insights into the mechanisms of concentration quenching and surface effects. daneshyari.com The influence of the number of coordinated water molecules on the luminescence intensity is another area that warrants further investigation, as dehydration has been shown to affect the photoluminescent properties. iaea.org Advanced microscopic techniques, such as high-resolution transmission electron microscopy (HRTEM), will be instrumental in identifying crystal defects and understanding their role in the material's optical and thermal properties. researchgate.net
| Nanoscale Feature | Property Affected | Research Focus |
| Particle Size | Luminescence Quantum Yield, Quenching Effects | Investigating the critical size for optimal emission and understanding surface-related non-radiative decay pathways. daneshyari.com |
| Crystal Structure (Site Symmetry) | Luminescence Intensity, Emission Spectra | Correlating the asymmetry of the Tb³⁺ coordination environment with the probability of f-f transitions. iaea.org |
| Water of Hydration | Photoluminescence | Quantifying the effect of dehydration on luminescence efficiency and lifetime. iaea.org |
| Crystal Defects | Optical and Thermal Properties | Identifying and characterizing defects and their impact on material performance. researchgate.net |
Advanced Computational Modeling for Predictive Material Design
The integration of advanced computational modeling and simulation techniques, including machine learning and artificial intelligence, is set to revolutionize the design of new materials with tailored properties. mit.educredential.net For this compound, first-principles calculations based on density functional theory (DFT) can be employed to predict its electronic band structure, vibrational modes, and optical properties. ornl.gov Such computational studies can complement experimental findings by providing a deeper understanding of the underlying mechanisms governing its behavior. For example, simulations can elucidate the role of the oxalate ligand in sensitizing the luminescence of the Tb³⁺ ion. nih.gov
Furthermore, the development of predictive models can accelerate the discovery of new synthesis routes and processing conditions to achieve desired nanostructures. By simulating the nucleation and growth of terbium oxalate under various conditions, it may be possible to predict the resulting particle size and morphology, thereby reducing the need for extensive trial-and-error experimentation. escholarship.org Machine learning algorithms can be trained on existing experimental data to identify complex relationships between synthesis parameters and material properties, enabling the intelligent design of materials with optimized performance for specific applications. mit.edu These computational approaches, which have been successfully applied to other complex materials, hold significant promise for guiding the future development of terbium oxalate-based materials. escholarship.orgresearchgate.net
Development of Novel Heterometallic Terbium Oxalate Coordination Polymers
Expanding the structural diversity of terbium oxalate-based materials through the incorporation of other metal ions is a promising avenue for future research. The development of heterometallic coordination polymers, where a second metal ion is introduced into the terbium oxalate framework, can lead to materials with novel and enhanced properties. nih.govresearchgate.net These mixed-metal systems can exhibit unique magnetic, optical, and catalytic properties arising from the synergistic interactions between the different metal centers.
For instance, the synthesis of mixed-ligand coordination polymers, where another organic linker is used in conjunction with the oxalate anion, has already been shown to produce three-dimensional frameworks with interesting topologies. nih.gov Future work could focus on creating bimetallic lanthanide oxalates, for example, by co-precipitating terbium with other rare earth elements like europium or gadolinium. scirp.org This could lead to materials with tunable luminescent colors or enhanced magnetic properties. Furthermore, the incorporation of transition metals could introduce new functionalities, such as catalytic activity or unique magnetic ordering, as has been observed in other bimetallic oxalate-based molecular magnets. researchgate.net The exploration of different synthetic strategies, including hydrothermal and solvothermal methods, will be key to accessing a wider range of heterometallic terbium oxalate coordination polymers with tailored structures and properties. researchgate.net
Q & A
Q. How can X-ray diffraction (XRD) and transmission electron microscopy (TEM) be used to characterize this compound?
- XRD : Confirms cubic crystal structure (analogous to cerium oxalate, ICDD 65-2975) and calculates crystallite size via the Scherrer equation. Peaks at 2θ = 28.6°, 33.1°, and 47.5° correspond to (111), (200), and (220) planes .
- TEM : Reveals nanoparticle morphology (spherical or rod-like) and size distribution. Energy-dispersive X-ray spectroscopy (EDS) validates terbium and oxygen stoichiometry .
Q. What are the thermal decomposition stages of this compound, and how are they analyzed experimentally?
- Stages :
Dehydration (60–140°C): Loss of 7 loosely bound water molecules (~18% mass loss).
Coordinated water removal (140–300°C): Elimination of 3 structural water molecules (~7.6% loss).
Oxalate decomposition (300–360°C): Exothermic breakdown into terbium oxide (Tb₄O₇), releasing CO₂ .
- Analysis : Thermogravimetric (TG) and differential thermal analysis (DTA) under nitrogen flow. Compare experimental mass losses with theoretical values to identify intermediates .
Advanced Research Questions
Q. What energy transfer mechanisms govern the photoluminescence of this compound?
- Mechanism : Sensitized luminescence via Dexter resonance energy transfer. Oxalate ligands absorb UV light and transfer energy to Tb³+ ions, exciting ⁵D₄→⁷FJ transitions (J = 3–6). The dominant green emission (543 nm, ⁵D₄→⁷F₅) is quantified using fluorescence lifetime measurements .
- Optimization : Enhance emission by doping with charge-compensating ions (e.g., Li⁺) to reduce non-radiative decay .
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Procedure :
Data Collection : Use single-crystal XRD to obtain intensity data.
Structure Solution : SHELXD identifies initial phases via dual-space methods.
Refinement : SHELXL adjusts atomic positions, thermal parameters, and occupancy factors. Validate with R-factors (R₁ < 5%) and electron density maps .
- Challenges : Address twinning or disorder in oxalate ligands using constraints (e.g., DFIX for bond lengths) .
Q. How should researchers resolve contradictions in thermal decomposition data for terbium oxalate hydrates?
- Approach :
-
Isoconversional Analysis : Apply the Flynn-Wall-Ozawa method to determine activation energy (Ea) dependence on conversion degree. Discrepancies may arise from varying hydration states or kinetic models .
-
Comparative Studies : Cross-reference with analogous lanthanum or cerium oxalates (e.g., La₂(C₂O₄)₃·10H₂O) to identify system-specific anomalies .
Compound Dehydration Range (°C) Ea (kJ/mol) Final Product Tb₂(C₂O₄)₃·10H₂O 60–360 120–150 Tb₄O₇ La₂(C₂O₄)₃·10H₂O 50–350 110–140 La₂O₃
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
